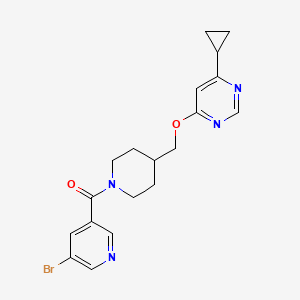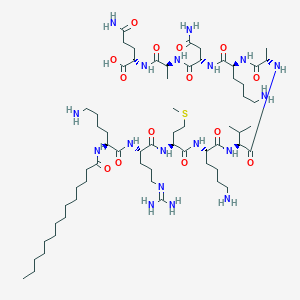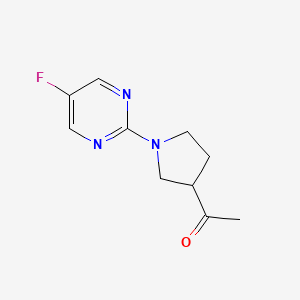![molecular formula C12H8ClF3N4 B2656607 3-chloro-2-[(E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 173213-31-5](/img/structure/B2656607.png)
3-chloro-2-[(E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-2-[(E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H8ClF3N4 . It has a molecular weight of 300.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8ClF3N4/c13-10-4-9 (12 (14,15)16)7-18-11 (10)20-19-6-8-2-1-3-17-5-8/h1-7H, (H,18,20)/b19-6+ . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Environmental Chemistry
Understanding its fate in the environment:
These applications highlight the versatility and potential impact of this compound across various scientific disciplines. Keep in mind that ongoing research may uncover additional uses or refine existing ones. If you need further details or have other queries, feel free to ask! 🌟
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , which indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-pyridin-2-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4/c13-10-5-8(12(14,15)16)6-18-11(10)20-19-7-9-3-1-2-4-17-9/h1-7H,(H,18,20)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLQFHSHFKLHJP-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656529.png)

![4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2656533.png)
![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2656535.png)
![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2656536.png)
![3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2656538.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2656540.png)

![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2656542.png)

